Methyl 3-oxo-2-(propan-2-yl)pentanoate

Asymmetric synthesis Chiral building block Stereochemistry

Methyl 3-oxo-2-(propan-2-yl)pentanoate (CAS 1248205-88-0) is a branched β‑keto ester of molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol. It belongs to the 2‑oxoester class and features a racemic chiral centre at the carbon bearing the isopropyl group.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 1248205-88-0
Cat. No. B1527236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-2-(propan-2-yl)pentanoate
CAS1248205-88-0
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCC(=O)C(C(C)C)C(=O)OC
InChIInChI=1S/C9H16O3/c1-5-7(10)8(6(2)3)9(11)12-4/h6,8H,5H2,1-4H3
InChIKeyRKCXVGAMCLHQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-2-(propan-2-yl)pentanoate (CAS 1248205-88-0): A 2-Isopropyl-β-Ketoester for Chiral Building Block Procurement


Methyl 3-oxo-2-(propan-2-yl)pentanoate (CAS 1248205-88-0) is a branched β‑keto ester of molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol . It belongs to the 2‑oxoester class and features a racemic chiral centre at the carbon bearing the isopropyl group. The compound is primarily supplied as a research‑grade intermediate for asymmetric synthesis and pharmaceutical building‑block libraries .

Why Unsubstituted β‑Ketoesters Cannot Replace Methyl 3‑oxo‑2‑(propan‑2‑yl)pentanoate in Stereo‑Controlled Synthesis


Generic β‑ketoesters such as methyl 3‑oxopentanoate lack the isopropyl substituent and are therefore achiral at the α‑carbon. In contrast, methyl 3‑oxo‑2‑(propan‑2‑yl)pentanoate introduces a quaternary‑carbon chiral centre that governs the stereochemical outcome of downstream transformations [1]. This structural difference translates into distinct enolate geometries, alkylation diastereoselectivities, and enzyme‑recognition profiles that cannot be replicated by simpler analogs.

Quantitative Differentiation Evidence for Methyl 3‑oxo‑2‑(propan‑2‑yl)pentanoate


Chiral Centre Count vs. Methyl 3‑Oxopentanoate

Methyl 3‑oxo‑2‑(propan‑2‑yl)pentanoate possesses one sp³ chiral centre at the 2‑position, generating two enantiomers, whereas methyl 3‑oxopentanoate is achiral and cannot support enantioselective synthesis without additional derivatisation [1]. This difference is absolute and binary – a substituent-level structural feature that directly dictates procurement for stereochemical projects.

Asymmetric synthesis Chiral building block Stereochemistry

Price per Gram vs. Methyl 3‑Oxopentanoate (Procurement Cost Differentiation)

The target compound is priced at approximately €1,216 /g (CymitQuimica, 1 g unit) , whereas methyl 3‑oxopentanoate is widely available as a bulk industrial intermediate at ≤ €1 /g (Fisher Scientific, 500 g unit) . The > 1,000‑fold cost difference reflects the added synthetic steps required for isopropyl introduction and the compound's positioning as a specialty research reagent rather than a commodity intermediate.

Cost analysis Procurement Specialty chemicals

Vendor‑Certified Purity Specification for Research‑Grade Procurement

LeYan Chemical supplies the target compound at 98% purity (HPLC) , a specification that aligns with research‑grade β‑ketoesters but is notably tighter than the ≥ 95% offered by other vendors for the same CAS. In comparison, methyl 3‑oxopentanoate is routinely supplied at ≥ 99% , yet the purity of the comparator is irrelevant because it cannot replace the chiral compound in stereochemical applications.

Purity Quality control Vendor specification

Steric Bulk Influence on Enolate Alkylation Diastereoselectivity

The 2‑isopropyl substituent imparts significant A‑value steric bulk (A‑value ≈ 2.15 kcal mol⁻¹ for i‑Pr) compared to a hydrogen (A‑value = 0) in the unsubstituted analog [1][2]. This steric demand biases the enolate geometry toward the E‑isomer and directs electrophilic attack to the less‑hindered face. While direct head‑to‑head diastereomeric ratio data for this specific compound are not publicly available, the A‑value difference provides a quantitative physicochemical basis for predicting enhanced diastereoselectivity over methyl 3‑oxopentanoate [3].

Diastereoselectivity Enolate alkylation Steric effects

High‑Value Application Scenarios for Methyl 3‑oxo‑2‑(propan‑2‑yl)pentanoate


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The racemic chiral centre at the 2‑position enables kinetic resolution or asymmetric transformation strategies to generate enantiopure building blocks for drug candidates. The isopropyl group's steric bulk (A‑value 2.15 kcal mol⁻¹) directs facial selectivity in enolate alkylations, making the compound a rational choice when achiral β‑ketoesters fail to deliver adequate diastereoselectivity [1].

Mechanistic Probe for Enzyme‑Catalysed Acyl Transfer Reactions

Because the compound contains both a chiral α‑carbon and a reactive β‑keto ester motif, it can serve as a stereochemical probe in studies of esterases, lipases, or acyltransferases. The differential recognition of R‑ vs. S‑enantiomers provides kinetic resolution data that cannot be obtained from achiral analogs like methyl 3‑oxopentanoate .

Synthesis of Sterically Encumbered Heterocyclic Scaffolds

The combination of an electrophilic ketone carbonyl and a sterically shielded enolisable position makes this compound a valuable precursor for Knorr‑type pyrrole or pyrazole syntheses where the isopropyl group dictates regiochemistry. In contrast, the unsubstituted methyl 3‑oxopentanoate often yields regioisomeric mixtures that require costly separation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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